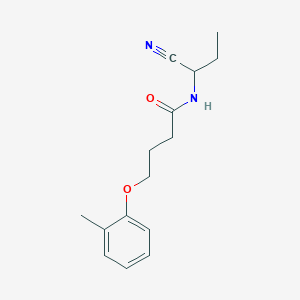

![molecular formula C8H12O2 B2801738 1,8-二氧杂螺[4.5]癸-3-烯 CAS No. 2551117-58-7](/img/structure/B2801738.png)

1,8-二氧杂螺[4.5]癸-3-烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

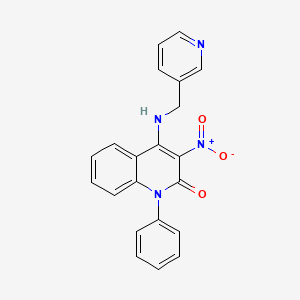

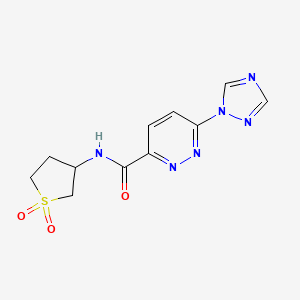

1,8-Dioxaspiro[4.5]dec-3-ene is a chemical compound with the CAS Number: 2551117-58-7 . It has a molecular weight of 140.18 . The IUPAC name for this compound is also 1,8-dioxaspiro[4.5]dec-3-ene . The physical form of this compound is liquid .

Synthesis Analysis

There are several methods to synthesize 1,8-Dioxaspiro[4.5]dec-3-ene. One method involves the acid-catalysed phenylsulfanyl (PhS-) migration . This process can yield single enantiomers and diastereoisomers of 2- and 3-alkyl-3-phenylsulfanyl-1,8-dioxa- and 1-oxa-8-thiaspiro . The stereochemistry can be controlled by aldol reactions or by reduction of hydroxy-ketones .Molecular Structure Analysis

The InChI code for 1,8-Dioxaspiro[4.5]dec-3-ene is 1S/C8H12O2/c1-2-8(10-5-1)3-6-9-7-4-8/h1-2H,3-7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

1,8-Dioxaspiro[4.5]dec-3-ene is a liquid at room temperature . It has a molecular weight of 140.18 . The compound is stored at a temperature of 4 degrees .科学研究应用

Natural Product Chemistry and Bioactivity

1,8-Dioxaspiro[4.5]dec-3-ene serves as a central structural motif in several biologically active natural products. Notably, it represents the complete or partial structure of compounds such as:

Researchers study these compounds to understand their bioactivity, mechanisms of action, and potential therapeutic applications.

Aggregation Pheromones in Social Insects

1,8-Dioxaspiro[4.5]dec-3-ene plays a role in the aggregation pheromone emitted by the wasp species Paravespula vulgaris. These social insects use this pheromone for mating and predator defense. The compound’s stereochemistry remains a subject of investigation, but its presence highlights its ecological significance .

Synthetic Chemistry and Stereocontrolled Routes

Scientists have developed efficient and stereocontrolled synthetic routes to the ®- and (S)-configured 1,6,9-trioxaspiro[4.5]decane ring system. These efforts enable structure–activity relationship studies, potentially leading to novel antibiotics and selective anticancer agents. By creating oxa analog motifs of natural products, researchers explore their biological effects .

Catalysis and Spiro Ring Systems

The gold-catalyzed cyclization of related compounds, such as 2,2-bis(3-arylprop-2-yn1-yl)malonic acid, leads to substituted 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones. This highlights the versatility of spiro ring systems in synthetic chemistry and their potential applications .

Materials Science and Functionalization

1,8-Dioxaspiro[4.5]dec-3-ene’s unique spiroacetal framework may find applications in materials science. Researchers explore its functionalization and incorporation into polymers, nanoparticles, or other materials for specific properties or reactivity .

Pharmaceutical Development

Given its diverse bioactivity and structural features, 1,8-Dioxaspiro[4.5]dec-3-ene could inspire novel drug candidates. Researchers investigate its potential as a scaffold for designing new pharmaceuticals, especially in areas like antibiotic resistance and cancer therapy.

安全和危害

属性

IUPAC Name |

1,8-dioxaspiro[4.5]dec-3-ene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-2-8(10-5-1)3-6-9-7-4-8/h1-2H,3-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIFJCZSACVJGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12C=CCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,8-Dioxaspiro[4.5]dec-3-ene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

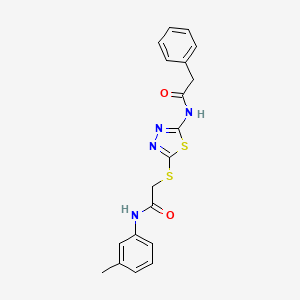

![2-ethoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-naphthamide](/img/structure/B2801657.png)

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2801666.png)

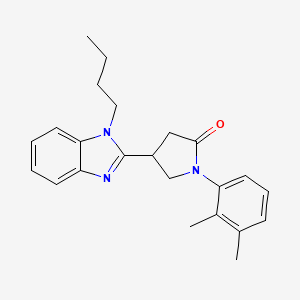

![N-(2-ethylphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2801672.png)

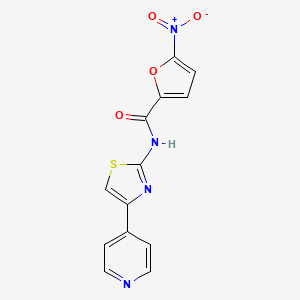

![2-[(2-Formyl-4,6-diiodophenoxy)methyl]benzonitrile](/img/structure/B2801677.png)